Indoline-1-carbonyl chloride
CAS No.: 117086-91-6
Cat. No.: VC20841680
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117086-91-6 |
---|---|
Molecular Formula | C9H8ClNO |
Molecular Weight | 181.62 g/mol |
IUPAC Name | 2,3-dihydroindole-1-carbonyl chloride |
Standard InChI | InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
Standard InChI Key | BHVDNQHSQZMQMJ-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)C(=O)Cl |
Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)Cl |
Chemical Identity and Basic Properties
Indoline-1-carbonyl chloride, also known by its systematic IUPAC name 2,3-dihydroindole-1-carbonyl chloride, is an organic compound characterized by its indoline core structure bonded to a carbonyl chloride functional group. The molecule features a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with the carbonyl chloride substituent attached to the nitrogen atom.
Identification Parameters
The compound can be uniquely identified through several standardized parameters, as shown in Table 1.
Parameter | Value |
---|---|
CAS Registry Number | 117086-91-6 |
Molecular Formula | C₉H₈ClNO |
Molecular Weight | 181.62 g/mol |
IUPAC Name | 2,3-dihydroindole-1-carbonyl chloride |
Standard InChI | InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
SMILES Notation | C1CN(C2=CC=CC=C21)C(=O)Cl |
PubChem Compound ID | 22390768 |
Table 1: Key identification parameters for Indoline-1-carbonyl chloride
Structural Characteristics
Molecular Structure
Indoline-1-carbonyl chloride consists of an indoline core with a carbonyl chloride group attached to the nitrogen atom. The indoline structure itself comprises a benzene ring fused to a five-membered nitrogen-containing ring that is partially saturated, distinguishing it from the fully aromatic indole system. This partial saturation occurs at the 2,3-position of the heterocyclic ring, resulting in sp³ hybridization at these carbon atoms.
Functional Group Analysis
The defining functional group of this compound is the carbonyl chloride (-COCl) moiety attached to the nitrogen atom. This acyl chloride group is highly reactive due to both the polarized nature of the carbon-chlorine bond and the electron-withdrawing effects of the carbonyl oxygen. The presence of this functional group significantly influences the compound's chemical behavior, particularly its susceptibility to nucleophilic attack.
Physical and Chemical Properties
Chemical Reactivity
The defining characteristic of Indoline-1-carbonyl chloride is its high reactivity, primarily attributed to the carbonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions, making the compound valuable in organic synthesis. The reactivity pattern typically includes:
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Nucleophilic acyl substitution with various nucleophiles (alcohols, amines, thiols)
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Sensitivity to moisture, resulting in hydrolysis to form the corresponding carboxylic acid
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Potential for participating in cross-coupling reactions when catalyzed by transition metals
Synthesis Methods
General Synthetic Approaches
The synthesis of Indoline-1-carbonyl chloride typically involves the functionalization of the indoline nitrogen with a carbonyl chloride group. Based on general synthetic methodologies for similar compounds, several approaches can be considered:
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Reaction of indoline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene
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Treatment of indoline-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
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Chlorination of indoline-1-carboxylate esters under appropriate conditions
The typical synthesis pathway involves reactions where appropriate leaving groups (such as hydroxyl or amino groups) are replaced by chlorine through chlorination reactions or by using acid chlorides as intermediates.
Applications in Organic Synthesis
Role as an Acylating Agent
As a carbonyl chloride derivative, Indoline-1-carbonyl chloride primarily serves as an acylating agent in organic synthesis. Its high electrophilicity makes it particularly useful for introducing the indoline-1-carbonyl moiety into various substrates. This functionality has significant implications in the synthesis of complex molecules, particularly those relevant to pharmaceutical development.
Formation of Amides and Esters
One of the most important applications of Indoline-1-carbonyl chloride is in the formation of amides and esters through nucleophilic substitution reactions. This process generally involves:
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Reaction with amines to form indoline-1-carboxamides
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Reaction with alcohols to form indoline-1-carboxylate esters
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Reaction with thiols to form indoline-1-carbothioates
These transformations are valuable in the synthesis of potential bioactive compounds and pharmaceutical intermediates .
Comparison with Related Compounds
Structural Analogues
Several structural analogues of Indoline-1-carbonyl chloride exist, differing primarily in substitution patterns or degree of saturation. Table 2 presents a comparison of key related compounds.
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
Indoline-1-carbonyl chloride | 117086-91-6 | C₉H₈ClNO | Reference compound |
1H-Indole-2-carbonyl chloride | 58881-45-1 | C₉H₆ClNO | Carbonyl chloride at 2-position; fully aromatic indole core |
3-Ethylindoline-1-carbonyl chloride | 117086-92-7 | C₁₁H₁₂ClNO | Additional ethyl substituent at 3-position |
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride | 126535-38-4 | C₁₀H₁₀ClNO | Additional methyl substituent at 2-position |
1-Methyl-1H-indole-3-carbonyl chloride | 126921-19-5 | C₁₀H₈ClNO | Methyl on nitrogen; carbonyl chloride at 3-position; fully aromatic indole core |
Table 2: Comparison of Indoline-1-carbonyl chloride with structurally related compounds
Reactivity Comparison
The reactivity of Indoline-1-carbonyl chloride can be compared to that of its structural analogues. While the carbonyl chloride functionality remains consistently reactive across these compounds, subtle differences in reactivity arise from:
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The degree of aromaticity in the heterocyclic ring
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The presence and position of additional substituents
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Electronic effects influenced by ring saturation or substitution patterns
For example, the fully aromatic indole derivatives typically exhibit different electron distribution patterns compared to indoline-based compounds, potentially affecting the electrophilicity of the carbonyl carbon.
Research Findings and Applications
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